2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALCZCFIHHDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, molecular interactions, and pharmacological effects based on diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of N-(3-chloro-4-methoxyphenyl)acetamide. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
In vitro assays indicated that these compounds could inhibit cell viability effectively, with IC50 values demonstrating their potency compared to standard chemotherapeutic agents. Notably, modifications in the chemical structure, such as the presence of methoxy groups, have been linked to enhanced activity against cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Carbonic Anhydrase Isoforms : Some studies suggest that similar compounds inhibit specific carbonic anhydrase (CA) isoforms, which are implicated in tumor progression and metastasis. The inhibition of CA IX has been particularly noted in hypoxic tumor environments, enhancing the efficacy of these compounds .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often evaluated using flow cytometry and caspase activity assays.
Antioxidant Activity
In addition to anticancer properties, derivatives of this compound have demonstrated antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property, with results indicating that certain derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Case Studies
Several case studies have been published regarding the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study involving a series of modified acetamides found that those with methoxy substitutions exhibited superior cytotoxicity against U-87 cells compared to controls .
- Mechanistic Insights : Research investigating the interaction between these compounds and CA IX revealed that structural modifications could significantly enhance inhibitory potency, suggesting avenues for further drug development .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- Substituent Position : The 3-chloro-4-methoxy configuration in the target compound contrasts with para-substituted analogs (e.g., 4-bromo in ), altering electronic effects and steric accessibility.
- Halogen vs. Methoxy: Replacement of fluorine with methoxy (cf.
- Brominated Acetyl Group : The 2-bromoacetyl moiety distinguishes the target compound from unsubstituted analogs (e.g., ), enabling nucleophilic substitution reactions or halogen bonding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Brominated derivatives (e.g., ) exhibit higher melting points (~150–180°C) compared to non-halogenated analogs, likely due to increased molecular rigidity and intermolecular forces.
- Solubility : The methoxy group in the target compound may enhance solubility in polar solvents compared to purely halogenated analogs .
Table 3: Functional Comparisons
Key Observations :
- Halogen Bonding : The target compound’s bromine may form weaker halogen bonds compared to chlorine in fragment 5 , but its larger atomic radius could enhance van der Waals interactions.
- Methoxy Group Contribution : The 4-methoxy group may stabilize the aromatic ring via resonance, reducing electrophilicity compared to halogen-only analogs .
Preparation Methods
Acylation of 3-chloro-4-methoxyaniline with 2-bromoacetyl bromide
- Reagents and Conditions : 3-chloro-4-methoxyaniline is reacted with 2-bromoacetyl bromide in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to control the exothermic reaction.
- Base : A tertiary amine base such as triethylamine or pyridine is used to neutralize the hydrogen bromide generated during the reaction.
- Procedure : The amine is dissolved in the solvent with the base, and the 2-bromoacetyl bromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Workup : After completion, the reaction mixture is washed with water and brine to remove inorganic salts, dried over anhydrous sodium sulfate, and the product is isolated by solvent evaporation and recrystallization or column chromatography.
This method is consistent with the industrial synthesis of related compounds such as N-(2-bromo-4-methoxyphenyl)acetamide, where acetyl chloride or acetic anhydride derivatives are used similarly for acylation.
Alternative Method: Amidation via Coupling Agents
- Starting Materials : 2-bromoacetic acid and 3-chloro-4-methoxyaniline.
- Coupling Agents : Use of carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or uronium salts (e.g., HATU, TBTU) to activate the carboxylic acid for amide bond formation.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Procedure : The 2-bromoacetic acid is activated by the coupling agent in the presence of base (e.g., N,N-diisopropylethylamine), then the amine is added to form the amide bond.
- Advantages : This method avoids the use of acid halides and can be milder, reducing side reactions.
- Purification : Similar workup and purification as above.
This approach is supported by the synthesis of N-substituted 2-bromoacetamides reported in literature, where substituted amines react with bromoacetyl bromide or activated bromoacetic acid derivatives in basic media.
Reaction Conditions Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane (DCM), THF, or DMF | Polar aprotic solvents stabilize intermediates, improve yields |
| Temperature | 0–5°C during addition, then room temperature | Controls exothermic reaction, reduces side products |
| Base | Triethylamine, Pyridine | Neutralizes HBr, prevents acid-catalyzed side reactions |
| Reaction Time | 2–6 hours | Ensures complete conversion |
| Purification Method | Column chromatography (silica gel, ethyl acetate/hexane) | Achieves >95% purity |
Characterization of the Synthesized Compound
- NMR Spectroscopy : Aromatic protons show characteristic shifts influenced by the chloro and methoxy substituents; methoxy protons appear near δ 3.7–4.0 ppm; amide NH proton typically appears downfield.
- IR Spectroscopy : Amide C=O stretch around 1650–1680 cm⁻¹; N–H bending near 1550 cm⁻¹.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~281 g/mol for C9H9BrClNO2).
- Melting Point and Purity : Confirmed by recrystallization and chromatographic purity assays.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acylation with 2-bromoacetyl bromide | 3-chloro-4-methoxyaniline + 2-bromoacetyl bromide | Base (triethylamine), DCM, 0–25°C | High yield, straightforward | Requires handling acid halide |
| Amidation via coupling agents | 3-chloro-4-methoxyaniline + 2-bromoacetic acid | DCC or HATU, base, DMF, room temp | Milder conditions, less corrosive | More expensive reagents |
Research Findings and Notes
- The presence of the electron-withdrawing chloro and bromine atoms affects the reactivity of the aromatic amine and acylation step, often requiring careful control of reaction conditions to avoid side reactions such as hydrolysis or poly-substitution.
- Solvent choice and temperature control are critical for optimizing yield and purity.
- The compound’s stability under standard laboratory conditions allows for straightforward purification by chromatography or recrystallization.
- Spectroscopic characterization confirms the expected substitution pattern and amide formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of the acetamide precursor under controlled conditions. Key steps include:
- Reagent Selection : Use of brominating agents (e.g., or ) in anhydrous solvents like dichloromethane or THF .
- Condition Optimization : Temperature (0–25°C), solvent polarity, and reaction time (monitored via TLC or HPLC) to minimize side products .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolation .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methoxy and chloro groups) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in orthorhombic space groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula () .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : DFT or molecular docking predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets (e.g., enzymes) .
- Reaction Path Analysis : Transition-state modeling identifies feasible synthetic routes for derivatives (e.g., substituting bromine with amino groups) .
- Data-Driven Optimization : Machine learning integrates experimental and computational data to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : IC/EC determination across multiple cell lines (e.g., MTT assays) to distinguish selective toxicity .
- Mechanistic Studies : ROS generation assays or flow cytometry to differentiate apoptosis (cancer cells) vs. membrane disruption (microbes) .
- Meta-Analysis : Cross-referencing structural analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify substituent-specific trends .
Q. How can structural modifications enhance solubility or bioavailability for pharmacological applications?
- Methodological Answer :
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve water solubility .
- Co-Crystallization : Use of co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
- Lipophilicity Tuning : Replace methoxy with polar groups (e.g., hydroxyl) while retaining halogen bonding for target engagement .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Cluster Analysis : Group derivatives by similarity in functional groups (e.g., triazoles, oxadiazoles) to identify activity clusters .
- Validation : Leave-one-out cross-validation to assess predictive power of SAR models .
Q. How do reaction intermediates impact scalability in multi-step syntheses?
- Methodological Answer :
- In-situ Monitoring : ReactIR or inline NMR tracks intermediates (e.g., acetamide enolates) to optimize quenching and workup .
- Green Chemistry Metrics : Atom economy and E-factor calculations to minimize waste in bromination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
